molecular formula C22H18N2O4 B278354 N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B278354
M. Wt: 374.4 g/mol
InChI Key: GLRRCANFVUIFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a carboxamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzodioxole Ring: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

    Amidation Reaction: The benzodioxole intermediate is then reacted with 3-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Acylation: The final step involves the acylation of the amine group with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The benzodioxole ring can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
  • N-{3-[(2-fluorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the 2-methylbenzoyl group, which can influence its binding affinity and specificity towards biological targets. This methyl group can enhance hydrophobic interactions, potentially leading to increased potency and selectivity in medicinal applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-14-5-2-3-8-18(14)22(26)24-17-7-4-6-16(12-17)23-21(25)15-9-10-19-20(11-15)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26)

InChI Key

GLRRCANFVUIFSP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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